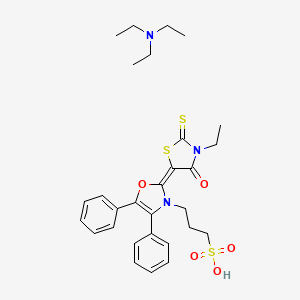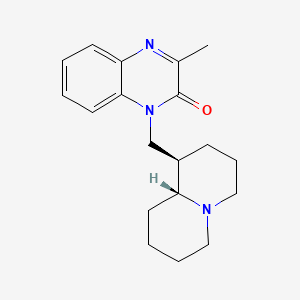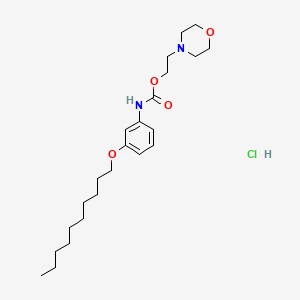
2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride is a chemical compound with the molecular formula C23H38N2O4·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of carbamic acid and contains a morpholine ring, which is a common structural motif in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride typically involves the reaction of 3-(decyloxy)phenyl isocyanate with 2-(4-morpholino)ethanol in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction and purification.
化学反応の分析
Types of Reactions
2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride involves its ability to scavenge free radicals. This compound can undergo hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SETPT) mechanisms to neutralize reactive oxygen species (ROS) such as hydroxyl radicals (HO•) and hydroperoxyl radicals (HOO•) . These actions help reduce oxidative stress and protect cells from damage.
類似化合物との比較
Similar Compounds
3-Morpholinopropyl phenyl carbamate: Similar structure but with a propyl chain instead of an ethyl chain.
2-(4-Morpholinyl)ethyl [3-(decyloxy)phenyl]carbamate: Similar structure but without the hydrochloride salt.
Uniqueness
2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride is unique due to its specific combination of a morpholine ring and a decyloxyphenyl group, which imparts distinct chemical and biological properties. Its ability to act as an antioxidant and its potential therapeutic applications make it a compound of interest in various research fields .
特性
CAS番号 |
112923-10-1 |
|---|---|
分子式 |
C23H39ClN2O4 |
分子量 |
443.0 g/mol |
IUPAC名 |
2-morpholin-4-ylethyl N-(3-decoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C23H38N2O4.ClH/c1-2-3-4-5-6-7-8-9-16-28-22-12-10-11-21(20-22)24-23(26)29-19-15-25-13-17-27-18-14-25;/h10-12,20H,2-9,13-19H2,1H3,(H,24,26);1H |
InChIキー |
FZWGCQUDVZUFIB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



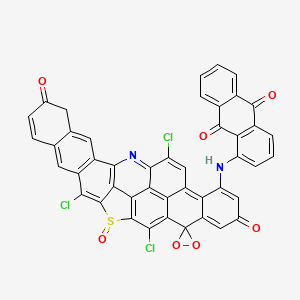
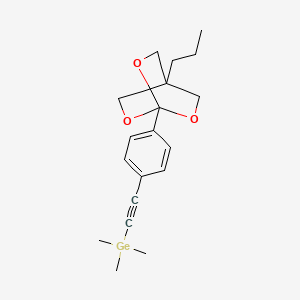


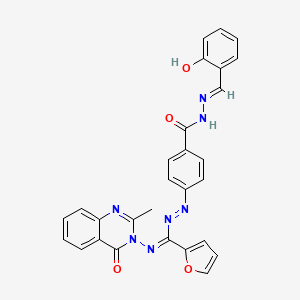

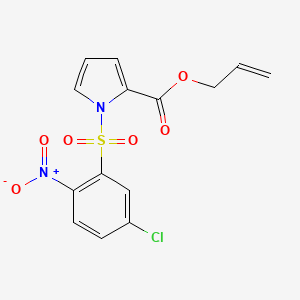
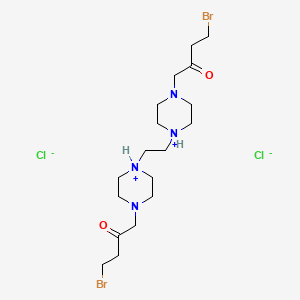
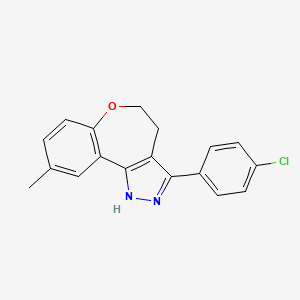
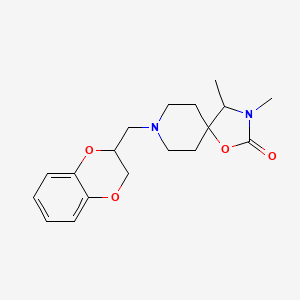
![9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12734051.png)
